![molecular formula C15H11Cl3N4O B5514280 4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide](/img/structure/B5514280.png)
4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide
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Overview
Description
4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is a derivative of picolinic acid and is characterized by the presence of multiple chlorine atoms and an amino group attached to a pyridine ring
Preparation Methods
The synthesis of 4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide involves several steps, starting from readily available precursorsThe final step involves the formation of the carboxamide linkage through a condensation reaction with an appropriate amine .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of advanced techniques such as microwave irradiation and mechanochemical methods can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide stands out due to its unique combination of functional groups and chlorine atoms. Similar compounds include:
4-amino-3,5,6-trichloropyridine-2-carboxylic acid: Known for its use as a herbicide.
4-amino-3,5,6-trichloropicolinic acid: Another derivative with similar structural features but different applications.
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action
These compounds share some structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4O/c16-10-12(19)11(17)14(18)21-13(10)15(23)22-20-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,19,21)(H,22,23)/b7-4+,20-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOMIOMBSDHFT-RHYRJLECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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